

Spectroscopic Profile of 7-Methyl-3-octyne: A Technical Guide

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Compound of Interest

Compound Name: 7-Methyl-3-octyne

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This technical guide provides a comprehensive overview of the key spectroscopic data for the non-terminal alkyne, **7-Methyl-3-octyne** (CAS No. 37050-06-9). This document is intended for researchers, scientists, and professionals in the fields of chemical analysis and drug development, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. All presented data is supported by detailed experimental protocols to ensure reproducibility and accurate interpretation.

Summary of Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for **7-Methyl-3-octyne**.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.14	q	2H	H-2
2.08	t	2H	H-5
1.62	m	1H	H-7
1.45	q	2H	H-6
1.09	t	3H	H-1
0.90	d	6H	H-8, H-8'

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
81.3	C-3 or C-4
79.9	C-3 or C-4
42.1	C-6
28.1	C-7
22.5	C-8, C-8'
20.9	C-5
14.3	C-2
12.5	C-1

Note: NMR data is predicted using computational models and should be confirmed by experimental analysis.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960	Strong	C-H stretch (sp ³)
2932	Strong	C-H stretch (sp ³)
2874	Strong	C-H stretch (sp ³)
2235	Weak	C≡C stretch (internal alkyne)
1465	Medium	C-H bend (CH ₂ , CH ₃)
1380	Medium	C-H bend (CH ₃)

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
124	15	[M] ⁺ (Molecular Ion)
109	30	[M - CH ₃] ⁺
95	60	[M - C ₂ H ₅] ⁺
81	100	[M - C ₃ H ₇] ⁺
67	85	[C ₅ H ₇] ⁺
55	70	[C ₄ H ₇] ⁺
41	95	[C ₃ H ₅] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **7-Methyl-3-octyne** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient relaxation delay to ensure quantitative integration. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

A drop of neat **7-Methyl-3-octyne** is placed between two polished sodium chloride (NaCl) plates to form a thin liquid film. The plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is recorded over the range of 4000-600 cm^{-1} , with a resolution of 4 cm^{-1} . A background spectrum of the clean NaCl plates is recorded prior to the sample analysis and subtracted from the sample spectrum.

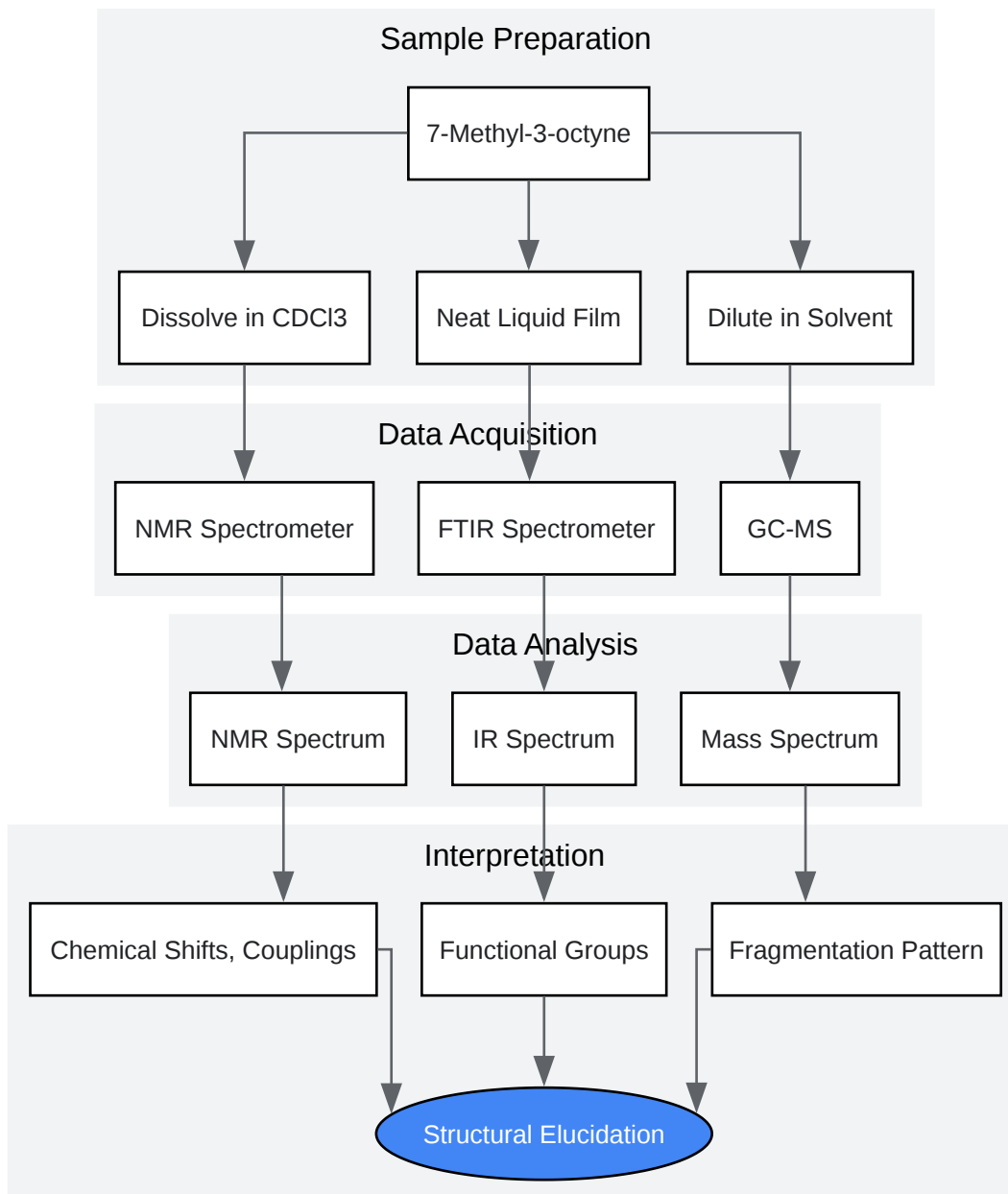
Mass Spectrometry (MS)

Mass spectral analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **7-Methyl-3-octyne** in a volatile solvent (e.g., dichloromethane) is injected into the GC. The compound is separated from the solvent on a suitable capillary column (e.g., DB-5ms) and introduced into the mass spectrometer. The mass spectrum is obtained by electron ionization at 70 eV, scanning a mass range of m/z 35-200.

Visualizations

Spectroscopic Analysis Workflow

General Workflow for Spectroscopic Analysis

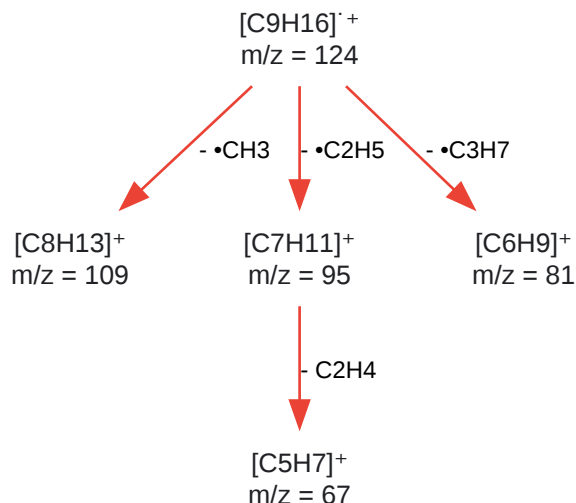


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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry Fragmentation of 7-Methyl-3-octyne

Key Fragmentation Pathways of 7-Methyl-3-octyne



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Caption: Proposed fragmentation pathways for **7-Methyl-3-octyne** in mass spectrometry.

Structure of 7-Methyl-3-octyne for NMR Correlation

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